{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
Description
Historical Context of Spirocyclic Compounds
The development of spirocyclic chemistry represents one of the most significant advances in structural organic chemistry, with roots extending back to the early twentieth century. The first spirocyclic compound was discovered by von Baeyer in 1900, marking the beginning of systematic research into these unique molecular architectures. This pioneering discovery established the foundation for understanding compounds characterized by two or more rings sharing a single tetrahedral carbon atom, known as the spiroatom.
The progression of spirocyclic chemistry accelerated significantly during the mid-twentieth century with the identification and synthesis of biologically active natural products. β-vetivone emerged as one of the earliest isolated spiro natural products, extracted from vetiver oil in 1939 by Pfau and Plattner. However, structural elucidation proved challenging, as the compound's structure was initially misidentified as hydroazulenic rather than the correct spiro[4.5]decane framework. This structural confusion persisted until Marshall and colleagues achieved its total synthesis in 1968, definitively establishing the spirocyclic nature of the molecule.
The pharmaceutical significance of spirocyclic compounds became apparent with the development of griseofulvin, an antifungal agent that achieved approval in 1959 as one of the earliest spirocyclic drugs. This compound demonstrated the therapeutic potential of the spirocyclic motif, featuring a unique mechanism of action involving interference with fungal mitosis through putative interactions with tubulin beta chain and keratin proteins. The success of griseofulvin catalyzed intensive research into spirocyclic pharmaceuticals, leading to the development of additional therapeutic agents incorporating this structural framework.
Spironolactone represents another landmark achievement in spirocyclic drug development, with its first industrial synthesis reported between 1957 and 1959 by researchers at G. D. Searle and Company. This antihypertensive agent demonstrated the versatility of spirocyclic compounds in addressing cardiovascular disorders, establishing a precedent for multi-target therapeutic applications. The compound's mechanism involves binding to intracellular mineralocorticoid receptors in kidney epithelial cells, leading to inhibition of aldosterone binding and subsequent regulation of blood pressure.
The evolution of spirocyclic chemistry continued with the development of fluspirilene, a spirocyclic antipsychotic drug discovered at Janssen Pharmaceutica in 1963. This compound expanded the therapeutic scope of spirocyclic molecules to neurological disorders, demonstrating efficacy in schizophrenia treatment through targeted interactions with dopamine D₂ and serotonin 5HT₂A receptors, as well as α₁ subunits of voltage-dependent calcium channels.
Significance of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine Hydrochloride
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride represents a sophisticated example of contemporary spirocyclic design, incorporating both the structural advantages of the spiro motif and the functional versatility of dioxane systems. The compound's molecular formula C₁₀H₂₀ClNO₂ and molecular weight of 221.73 g/mol position it within the optimal range for pharmaceutical applications, adhering to established guidelines for drug-like properties.
The structural significance of this compound lies in its unique dioxaspiro[5.5]undecane framework, which features two oxygen atoms integrated into the spirocyclic system. This configuration creates a distinctive three-dimensional architecture that enhances molecular rigidity while providing multiple sites for potential biological interactions. The presence of the methanamine functionality introduces a primary amine group that serves as a critical pharmacophore, enabling hydrogen bonding interactions and electrostatic associations with biological targets.
Research investigations have revealed that {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exhibits remarkable structural stability under standard laboratory conditions, attributed to the inherent rigidity of the spirocyclic framework. The compound's ability to maintain conformational integrity while providing diverse interaction sites makes it particularly valuable for medicinal chemistry applications.
The hydrochloride salt formation significantly enhances the compound's practical utility by improving aqueous solubility and facilitating handling in biological assay systems. This ionic modification addresses common limitations associated with spirocyclic compounds, which often exhibit poor solubility in aqueous media due to their rigid three-dimensional structures.
Contemporary research has identified several key advantages of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride compared to conventional pharmaceutical scaffolds. The spirocyclic architecture reduces conformational entropy penalties associated with target binding, potentially leading to enhanced selectivity and potency in biological applications. Additionally, the three-dimensional structure suppresses molecular interactions of π-systems, which can improve solubility and prevent formation of excimers commonly observed in planar aromatic compounds.
Classification and Nomenclature of Dioxaspirocyclic Compounds
The systematic classification of dioxaspirocyclic compounds follows established International Union of Pure and Applied Chemistry nomenclature principles, with specific modifications to accommodate the unique structural features of spirocyclic systems. {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exemplifies the complexity inherent in naming these sophisticated molecular architectures.
The nomenclature system begins with identification of the spiro motif, designated by the prefix "spiro" followed by bracketed numbers indicating the ring sizes on either side of the spiro carbon. In the case of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride, the [5.5] designation indicates two six-membered rings connected through the central spiro carbon. The "undec" portion reflects the total carbon count of eleven atoms in the spirocyclic framework.
The dioxa prefix specifically identifies the presence of two oxygen atoms within the spirocyclic system, located at positions 1 and 9 of the undecane framework. This oxygen incorporation creates a mixed heterocyclic system that combines the structural benefits of spirocyclic architecture with the chemical properties associated with ether linkages. The systematic numbering begins from the oxygen atom and proceeds around the ring system according to established conventions.
The methanamine substituent designation indicates the presence of a CH₂NH₂ functional group attached to the fourth position of the spirocyclic system. This substitution pattern creates a primary amine functionality that significantly influences the compound's chemical reactivity and biological properties. The hydrochloride notation signifies salt formation through protonation of the amine nitrogen by hydrochloric acid.
Table 1: Structural Classification Parameters for {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine Hydrochloride
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₂ | Defines elemental composition |
| Molecular Weight | 221.73 g/mol | Indicates drug-like molecular size |
| Spiro Ring System | [5.5] | Two six-membered rings |
| Heteroatoms | 2 Oxygen, 1 Nitrogen | Creates mixed heterocyclic system |
| Functional Groups | Primary amine, Ether linkages | Determines reactivity profile |
| Salt Form | Hydrochloride | Enhances aqueous solubility |
According to established classification schemes, {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride belongs to the broader category of heterocyclic spiro compounds, distinguished from carbocyclic spirocycles by the presence of heteroatoms within the ring systems. More specifically, it represents a dioxaspirocyclic amine, combining the structural features of dioxane rings with spirocyclic architecture and amine functionality.
The compound exhibits characteristics consistent with both spirocyclic and heterocyclic classifications. As a spirocyclic entity, it demonstrates the typical three-dimensional rigidity and reduced conformational flexibility associated with spiro motifs. As a heterocyclic compound, it incorporates heteroatoms that significantly influence electronic distribution and chemical reactivity patterns.
Table 2: Comparative Analysis of Related Dioxaspirocyclic Compounds
| Compound Name | Ring System | Heteroatoms | Functional Groups | Applications |
|---|---|---|---|---|
| {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine | [5.5] | 2 O, 1 N | Primary amine | Research intermediate |
| 1,9-Dioxaspiro[5.5]undecan-4-amine | [5.5] | 2 O, 1 N | Primary amine | Chemical building block |
| {1,4-Dioxaspiro[4.6]undecan-7-yl}methanamine | [4.6] | 2 O, 1 N | Primary amine | Synthetic intermediate |
| (1,4-Dioxan-2-yl)methanamine | Non-spiro | 2 O, 1 N | Primary amine | Pharmaceutical intermediate |
The classification system also recognizes stereochemical considerations specific to spirocyclic compounds. These molecules can exhibit axial chirality even without traditional chiral centers, arising from the perpendicular arrangement of substituents around the spiro carbon. This stereochemical complexity adds additional layers to the nomenclature system and influences the compound's potential biological activities.
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNWKKWGDTKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Oxidation
- Starting from 4-substituted cyclohexanols (VI) : These are oxidized to the corresponding cyclohexanones (VII) using standard oxidation methods. For example, oxidation of 4-(Ac NH)-4-R'-cyclohexanol to 4-(Ac NH)-4-R-cyclohexanone is a critical step to set the ketone functionality necessary for spirocycle formation.
Formation of the Spirocyclic Dioxane Core
- Reaction of cyclohexanone (VII) with 2-nitro-1,3-propanediol derivatives : This step forms the spirocyclic dioxaspiro[5.5]undecane ring system (VIII) bearing a nitro group at the 3-position. The reaction proceeds via acetal formation involving the ketone and the diol, generating the spirocyclic acetal framework.
Reduction of Nitro Group to Amine
- Catalytic hydrogenation of the nitro-spiro compound (VIII) : Using Raney nickel catalyst under hydrogen pressure (e.g., 1000 psi at 50–60 °C for 5 hours), the nitro group is reduced to the corresponding amine, yielding N-(3-amino-3-R-9-R-1,5-dioxaspiro[5.5]undecan-9-yl)-acylamide (IV).
Hydrolysis to Diamine and Formation of Methanamine Hydrochloride
- Hydrolysis of the acylamide intermediate (IV) under aqueous alkaline conditions produces the 3,9-diamine spirocyclic compound (II). Subsequent acid treatment (e.g., with hydrochloric acid) affords the methanamine hydrochloride salt.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of cyclohexanol (VI) | Standard oxidants (e.g., PCC, Swern) | Cyclohexanone (VII) | High | Controlled to avoid over-oxidation |
| Spirocycle formation (VII → VIII) | Reaction with 2-nitro-1,3-propanediol derivatives | Nitro-spiro compound (VIII) | 63–92 | Regioselective acetal formation |
| Nitro reduction (VIII → IV) | Raney nickel, H2 (1000 psi), 50–60 °C, 5 hours | Amino-spiro acylamide (IV) | Moderate | Hydrogenation monitored by pressure drop |
| Hydrolysis (IV → II) | Aqueous alkaline hydrolysis | 3,9-Diamine spiro compound (II) | High | Preferably under mild conditions |
| Acid treatment | HCl to form hydrochloride salt | Methanamine hydrochloride salt | Quantitative | Salt formation improves stability and handling |
Alternative and Supporting Synthetic Approaches
Diels-Alder Reaction Route : Some related spirocyclic dioxane derivatives have been synthesized via Diels-Alder reactions involving furyl-substituted dienes and dioxane dienophiles, providing access to spirocyclic ketones that can be further functionalized. However, this method is more relevant for analogues rather than the direct preparation of the methanamine hydrochloride.
Epoxidation and Ring-Opening Strategies : In related spirocyclic systems, epoxidation of unsaturated spiroacetals followed by regio- and stereoselective ring-opening reactions with nucleophiles such as lithium diethylamide have been used to introduce hydroxyl and amine functionalities in a controlled manner. This approach may provide alternative routes to functionalized spirocyclic amines.
Multistep Alkylation and Acetal Formation : Starting from ketoesters, sequential alkylations, decarboxylation, and acetal formation have been employed to construct substituted spiro[5.5]undecane frameworks with multiple chiral centers, which can be adapted for amine introduction.
Research Findings and Analytical Data
The catalytic hydrogenation step is critical and requires precise control of temperature and pressure to achieve high selectivity and yield of the amine intermediate without over-reduction or decomposition.
Hydrolysis conditions must be optimized to avoid degradation of the spirocyclic ring system while efficiently converting acylamides to free amines.
The final hydrochloride salt exhibits improved stability and crystallinity, facilitating purification and handling.
Summary Table of Preparation Route
| Stage | Starting Material | Key Reaction | Intermediate/Product | Conditions/Notes |
|---|---|---|---|---|
| 1. Oxidation | 4-(Ac NH)-4-R'-cyclohexanol (VI) | Oxidation | 4-(Ac NH)-4-R-cyclohexanone (VII) | PCC or similar oxidant, mild conditions |
| 2. Spirocycle Formation | Cyclohexanone (VII) | Acetal formation with 2-nitro-1,3-propanediol | Nitro-spiro compound (VIII) | Room temp, catalytic L-proline (optional) |
| 3. Reduction | Nitro-spiro compound (VIII) | Catalytic hydrogenation | Amino-spiro acylamide (IV) | Raney Ni, H2, 50–60 °C, 1000 psi |
| 4. Hydrolysis | Amino-spiro acylamide (IV) | Aqueous alkaline hydrolysis | 3,9-Diamine spiro compound (II) | Mild aqueous base, controlled pH |
| 5. Salt Formation | 3,9-Diamine spiro compound (II) | Acidification | {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride | HCl, room temperature, crystallization |
Chemical Reactions Analysis
Types of Reactions
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a secondary amine .
Scientific Research Applications
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Spirocyclic Heteroatom Variations
Diaza vs. Dioxa Systems
- 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride (): Replaces dioxa with diaza (two nitrogens) and introduces a benzyl group and two ketones. Increased polarity due to ketones but reduced solubility compared to the target compound’s hydrochloride salt. Potential for hydrogen bonding via ketones and amines .
Substituent Positioning
- N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine Hydrochloride (): Dioxa at positions 1 and 5 instead of 1 and 8.
Functional Group Modifications
Amine vs. Sulfonyl Derivatives
Aromatic vs. Spirocyclic Backbones
- Furan-2-yl methanamine hydrochloride (): Aromatic furan ring instead of spiro system.
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₈ClNO₂ | 229.75 (calc) | Not reported | High (HCl salt) |
| 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl | C₁₈H₂₂ClN₂O₃ | 357.84 | Not reported | Moderate |
| 4-Oxa-1,9-diazaspiro[5.5]undecane diHCl | C₈H₁₈Cl₂N₂O | 229.15 | Not reported | High (diHCl salt) |
| Furan-2-yl methanamine HCl | C₅H₈ClNO | 133.58 | Not reported | Moderate |
Spectroscopic Data
Biological Activity
Overview
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride is a unique spirocyclic compound characterized by its molecular formula and molecular weight of 221.73 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.73 g/mol |
| IUPAC Name | 1,9-Dioxaspiro[5.5]undecan-4-ylmethanamine; hydrochloride |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride is thought to involve its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For instance, it has been suggested that it can inhibit cancer cell proliferation by interfering with cellular signaling pathways, although detailed mechanisms remain under investigation .
Antimicrobial Properties
Research indicates that {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant potency in preventing bacterial growth.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, it has been shown to decrease the viability of various cancer cell lines in a concentration-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Case Studies
- Study on Anticancer Effects : A study investigated the effects of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride on MCF-7 breast cancer cells. Results indicated a decrease in cell viability and induction of apoptosis via caspase activation pathways.
- Antimicrobial Screening : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 8 µg/mL and 16 µg/mL respectively, highlighting its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,7-Dioxaspiro[5.5]undecane | Spiro Compound | Moderate antimicrobial activity |
| 1,3-Dioxane | Simple Ether | Low biological activity |
| 1,3-Dithiane | Sulfur-containing | Distinct reactivity |
This comparison illustrates that while there are other spiro compounds with varying biological activities, {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride possesses unique properties that warrant further exploration.
Q & A
Q. How does the compound compare to spirocyclic analogs in pharmacological applications?
- Table 2: Key Pharmacological Profiles of Spirocyclic Derivatives
| Compound | Target Class | IC₅₀/EC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Target Compound | Serotonin Receptors | 0.45 | 8.2 (vs. DAT) |
| Diazaspiro Analog | Opioid Receptors | 1.2 | 3.1 (vs. 5-HT₁A) |
| Fluorinated Analog | MAO-A | 0.12 | 15.0 (vs. MAO-B) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
